
2,6-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been developed for the treatment of cancer. It works by inhibiting the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53.
Applications De Recherche Scientifique
Modulation of MRGPRX2 Receptor
2,6-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: has been identified as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is involved in various physiological and pathological processes, including pseudo-allergic reactions, chronic itch, pain, and inflammatory disorders. By targeting MRGPRX2, the compound could potentially be used to develop treatments for these conditions.
Mast Cell Stabilization
The compound’s ability to modulate MRGPRX2 also suggests its role in mast cell stabilization . Mast cells play a crucial role in allergic reactions and inflammation. Therefore, this compound could be beneficial in conditions where mast cell degranulation leads to clinical symptoms, such as asthma or anaphylaxis.
Anti-inflammatory Applications
Given its role in modulating MRGPRX2, which is implicated in inflammation, the compound could serve as a lead molecule for the development of anti-inflammatory medications . It could help in the treatment of various inflammatory disorders without the side effects associated with non-specific anti-inflammatory drugs.
Analgesic Potential
The modulation of MRGPRX2 by this compound suggests its potential use as an analgesic . It could be explored for the treatment of pain disorders, especially those where conventional analgesics are ineffective or cause undesirable side effects.
Treatment of Pruritus
Chronic itch, or pruritus, can be debilitating. The compound’s effect on MRGPRX2 indicates its potential application in the treatment of pruritus , providing relief for patients suffering from conditions like atopic dermatitis or psoriasis.
Dermatological Applications
The compound’s pharmacological profile suggests its use in dermatology . It could be formulated into topical treatments for skin disorders where mast cell activity is a contributing factor.
Cardiovascular Research
MRGPRX2 is also expressed in cardiovascular tissues, indicating that the compound could have applications in cardiovascular research . It might be used to study the role of MRGPRX2 in cardiovascular diseases and potentially as a therapeutic agent.
Oncology Research
Finally, the involvement of MRGPRX2 in cancer-associated conditions suggests that this compound could be valuable in oncology research . It might help in understanding the role of mast cells in tumor microenvironments and as a potential therapeutic agent in certain types of cancer.
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-22-7-3-6-15(22)16(23-8-10-25-11-9-23)12-21-18(24)17-13(19)4-2-5-14(17)20/h2-7,16H,8-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFWULHPQTDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2956864.png)
![4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2956865.png)
![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)
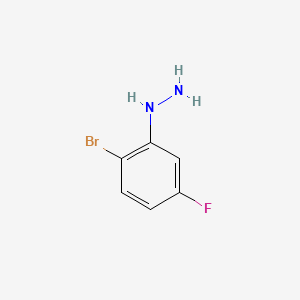
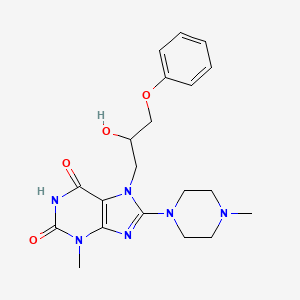
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)

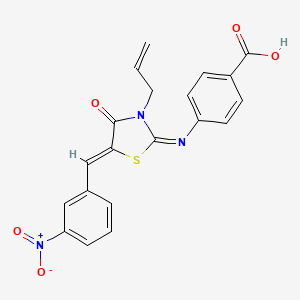
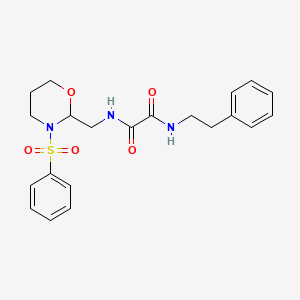
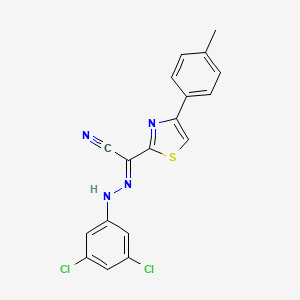


![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)